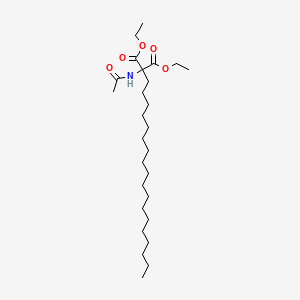
(5-bromonaphthalen-2-yl)methanol
Vue d'ensemble
Description
(5-bromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 5th position and a hydroxymethyl group at the 2nd position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromonaphthalen-2-yl)methanol typically involves the bromination of 2-hydroxymethylnaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . This method ensures a high yield and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (5-bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form 2-hydroxymethylnaphthalene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: 5-Bromo-2-carboxynaphthalene.
Reduction: 2-Hydroxymethylnaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (5-bromonaphthalen-2-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials .
Mécanisme D'action
The mechanism of action of (5-bromonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
5-Bromo-2-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of a hydroxymethyl group.
2-Hydroxymethylnaphthalene: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-Bromo-2-chlorobenzoic acid: Contains a carboxylic acid group and a chlorine atom, differing in both functional groups and halogen substitution.
Uniqueness: (5-bromonaphthalen-2-yl)methanol is unique due to the combination of the bromine atom and hydroxymethyl group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H9BrO |
|---|---|
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
(5-bromonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7H2 |
Clé InChI |
WQWYMTQBTFOERJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CO)C(=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-CYANO-1,2-BIS[2-[[5-(DIMETHYLAMINOMETHYL)-2-FURYL]METHYLSULFANYL]ETH YL]GUANIDINE](/img/structure/B8698486.png)

![Phenol, 4,4'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-](/img/structure/B8698504.png)


![1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID](/img/structure/B8698520.png)




